

A Comparative Analysis of O-Allylvanillin Using ¹H and ¹³C NMR Spectroscopy

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A detailed examination of the nuclear magnetic resonance spectra of **O-allylvanillin** provides valuable insights into its molecular structure. This guide offers a comparative analysis of its ¹H and ¹³C NMR data alongside related compounds, vanillin and eugenol, equipping researchers, scientists, and drug development professionals with essential data for structural elucidation and characterization.

O-Allylvanillin, a synthetic derivative of vanillin, is of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of such compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the atomic connectivity and chemical environment within the molecule can be established.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of **O-allylvanillin** exhibits characteristic signals corresponding to its unique structural features, namely the vanillin core and the appended allyl group. A comparison with the spectra of its precursor, vanillin, and a structurally similar natural product, eugenol, highlights the key differences and aids in signal assignment.



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
O-Allylvanillin	-OCH₃	3.79	S	-
-O-CH ₂ -	4.45	t	5.7	
=CH2 (trans)	5.23	dd	1.5, 14.4	_
=CH ₂ (Cis)	5.34	dd	1.5, 14.4	_
-CH=	5.95	dd	5.4, 1.5	_
Ar-H5	6.84	d	8.4	_
Ar-H6	7.28	dd	7.8, 1.5	_
Ar-H2	7.30	d	1.5	_
-CHO	9.83	S	-	_
Vanillin	-OCH₃	3.97	S	-
Ar-OH	~6.0 (broad)	S	-	
Ar-H5	7.05	d	~8.0	_
Ar-H2, H6	7.40-7.44	m	-	_
-CHO	9.83	S	-	_
Eugenol	-OCH₃	3.87	S	-
Ar-OH	5.66	S	-	
-CH ₂ -	3.32	d	6.7	
=CH ₂	5.05-5.10	m	-	_
-CH=	5.90-6.00	m	-	
Ar-H	6.68-6.88	m	-	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.



The most notable differences in the ¹H NMR spectrum of **O-allylvanillin** compared to vanillin are the appearance of signals corresponding to the allyl group (-O-CH₂-, -CH=, and =CH₂) and the absence of the phenolic hydroxyl (-OH) proton signal. The signals for the allyl group in **O-allylvanillin** are distinct from those in eugenol, particularly in the chemical shift of the methylene protons adjacent to the oxygen atom, reflecting the different ether linkage.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. A comparison with vanillin and eugenol further aids in the complete spectral assignment for **O-allylvanillin**.



Compound	Carbon Assignment	Chemical Shift (δ, ppm)
O-Allylvanillin	-OCH₃	56.1
-O-CH₂-	70.0	
Ar-C5	112.5	_
Ar-C2	113.8	_
=CH ₂	118.0	_
Ar-C6	126.5	_
Ar-C1	130.5	_
-CH=	133.0	_
Ar-C4	150.0	_
Ar-C3	153.0	_
-CHO	191.0	_
Vanillin	-OCH₃	56.3
Ar-C2	108.7	_
Ar-C6	114.6	_
Ar-C5	127.6	_
Ar-C1	129.9	_
Ar-C4	147.2	_
Ar-C3	151.7	_
-CHO	191.1	
Eugenol	-OCH₃	55.9
-CH ₂ -	39.7	
Ar-C6	112.8	_
Ar-C2	114.5	_
-		_



=CH ₂	115.5
Ar-C5	121.2
Ar-C1	132.0
-CH=	137.9
Ar-C4	143.9
Ar-C3	146.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

In the ¹³C NMR spectrum of **O-allylvanillin**, the signals for the allyl group carbons are clearly visible. The upfield shift of the aromatic C4 carbon and the downfield shift of the C3 carbon compared to vanillin are consistent with the formation of the ether linkage.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy is as follows:

- Sample Weighing: Accurately weigh 5-20 mg of the solid sample.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
 NMR tube.
- Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane TMS) can be added. TMS is often used as a reference for chemical shifts $(\delta = 0.00 \text{ ppm})$.

NMR Spectrometer Parameters



The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer:

¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

• 13C NMR:

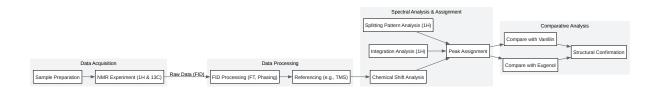
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: -10 to 220 ppm.

Data processing typically involves Fourier transformation, phase correction, and baseline correction using the spectrometer's software.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning NMR spectra follows a logical progression, as illustrated in the diagram below.





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Caption: Logical workflow for the acquisition, processing, and analysis of NMR spectra for **O-allylvanillin**.

This comprehensive guide provides the fundamental NMR spectral data and experimental context necessary for the confident identification and characterization of **O-allylvanillin**. The comparative data for vanillin and eugenol serve as valuable benchmarks for researchers working with these and related compounds.

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